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Compound of Interest

Compound Name: Isorhamnetin

Cat. No.: B1672294 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Isorhamnetin, a 3'-O-methylated metabolite of quercetin, and its derivatives have garnered

significant attention in pharmacological research due to their broad spectrum of biological

activities. This guide provides a comparative analysis of the structure-activity relationships

(SAR) of isorhamnetin and its key derivatives, supported by experimental data. Understanding

these relationships is crucial for the targeted design and development of novel therapeutic

agents.

Comparative Biological Activities
The substitution pattern on the isorhamnetin scaffold significantly influences its biological

effects. Glycosylation and other modifications can alter the potency and selectivity of these

compounds across various therapeutic areas, including cancer, inflammation, thrombosis, and

metabolic disorders.

The anticancer effects of isorhamnetin are often attributed to its ability to induce apoptosis,

arrest the cell cycle, and inhibit key signaling pathways involved in cancer progression.[1]
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Compound Cell Line Activity Concentration Citation

Isorhamnetin
Bladder Cancer

Cells

Induces

apoptosis and

cell cycle arrest

Not specified [2]

Isorhamnetin
Breast Cancer

(MCF-7)

Inhibits

proliferation
Not specified [2]

Isorhamnetin
BEAS-2B (TNF-α

stimulated)

Decreases

proliferation
20 and 40 μM [1]

Isorhamnetin

HT-29 (Colon

Adenocarcinoma

)

Decreased

mitochondrial

activity

100 µM and 150

µM
[3]

Isorhamnetin

HT-29 (Colon

Adenocarcinoma

)

Decreased

metabolic activity

100 µM and 150

µM
[3]

Isorhamnetin and its derivatives exhibit anti-inflammatory properties by modulating key

inflammatory pathways such as NF-κB and MAPK.[1][4]

Compound Model Effect Concentration Citation

Isorhamnetin
TNF-α stimulated

BEAS-2B cells

Reduced

expression of IL-

1β, IL-6, IL-8,

CXCL10

Not specified [1]

Isorhamnetin
TNF-α stimulated

BEAS-2B cells

Inhibited

migration
10 µM [1]

Isorhamnetin

Lipopolysacchari

de (LPS)

stimulated BV2

microglia

Inhibits

inflammatory

responses

Not specified [5]
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The antioxidant capacity of flavonoids is a key aspect of their therapeutic potential. The

following table compares the free radical scavenging activity of isorhamnetin with its parent

compound, quercetin, and other flavonoids.

Compound Assay IC50 (μmol/L) Citation

Isorhamnetin
DPPH radical

scavenging
24.61 [6]

Isorhamnetin
ABTS radical

scavenging
14.54 [6]

Isorhamnetin
Lipid peroxidation

inhibition
6.67 [6]

Quercetin
DPPH radical

scavenging
3.07 [6]

Quercetin
ABTS radical

scavenging
3.64 [6]

Quercetin
Lipid peroxidation

inhibition
6.67 [6]

A study on the structure-activity relationship of quercetin and its derivatives on antioxidant

activity found the overall activity to be: quercetin > tamarixetin = isorhamnetin > quercetin-3-

O-glucuronide > isorhamnetin-3-O-glucoside > quercetin-3,5,7,3',4'-penthamethylether >

quercetin-3,4'-di-O-glucoside. This suggests the 3-hydroxyl group of quercetin is important for

its antioxidant activity.[7]

Isorhamnetin and its derivatives have shown potential in preventing thrombosis through their

antiplatelet and anticoagulant effects.[8]
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Compound Assay Concentration Effect Citation

Isorhamnetin (1)

Platelet

aggregation

(Collagen-

induced)

1-100 µM
Dose-dependent

inhibition
[9]

Isorhamnetin (1)

Platelet

aggregation

(TRAP-6-

induced)

1-100 µM
Dose-dependent

inhibition
[9]

Isorhamnetin-3-

O-beta-

glucoside-7-O-

alpha-

rhamnoside (2)

GPIIb/IIIa and P-

selectin

exposition

50 µg/mL Inhibition [8]

Isorhamnetin-3-

O-beta-

glucoside-7-O-

alpha-

rhamnoside (2)

Platelet adhesion

(non-activated

and thrombin-

activated)

50 µg/mL
Strongest anti-

adhesion effect
[8]

Isorhamnetin-3-

O-beta-

glucoside-7-O-

alpha-(3'''-

isovaleryl)-

rhamnoside (3)

Platelet adhesion

(thrombin-

stimulated)

50 µg/mL

Greatest anti-

adhesive

properties

[8]

Recent studies have explored the antifungal properties of isorhamnetin against various

Candida species.
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Compound Fungal Strain MIC (mg/mL) Citation

Isorhamnetin C. tropicalis 1.875 [10]

Isorhamnetin C. albicans 1.875 [10]

Isorhamnetin C. krusei 1.875 [10]

Isorhamnetin C. parapsilosis 1.875 [10]

Signaling Pathways Modulated by Isorhamnetin
Isorhamnetin exerts its diverse biological effects by modulating multiple intracellular signaling

pathways. The following diagrams illustrate some of the key pathways involved.
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Click to download full resolution via product page

Caption: Isorhamnetin modulates the PI3K/Akt signaling pathway.
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Caption: Isorhamnetin induces apoptosis through multiple pathways.
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Detailed methodologies are essential for the replication and validation of scientific findings.

Below are summaries of key experimental protocols cited in the literature for assessing the

activity of isorhamnetin and its derivatives.

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a

colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular

oxidoreductase enzymes reflect the number of viable cells present. These enzymes are

capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple

color.

Protocol Summary:

Cells (e.g., HT-29) are seeded in 96-well plates and cultured.

After attachment, cells are treated with various concentrations of isorhamnetin or its

derivatives for a specified period (e.g., 24 or 48 hours).[3]

MTT solution is added to each well and incubated to allow formazan crystal formation.

The supernatant is removed, and a solvent (e.g., DMSO) is added to dissolve the

formazan crystals.

The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate

reader. Cell viability is expressed as a percentage of the control (untreated cells).

Principle: This assay measures the ability of a compound to inhibit platelet aggregation

induced by various agonists (e.g., collagen, TRAP-6). Platelet aggregation is monitored by

measuring the change in light transmission through a suspension of platelets.

Protocol Summary:

Washed platelets (3 × 108 platelets/mL) are prepared from whole blood.[9]

Platelets are pre-incubated with different concentrations of isorhamnetin or vehicle

(DMSO) and CaCl2.[9]
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Platelet aggregation is initiated by adding an agonist like collagen (1 mg/mL) or TRAP-6 (5

µM).[9]

The change in light transmittance is recorded over time (e.g., 6 minutes) using a lumi-

aggregometer.[9] The percentage of aggregation inhibition is calculated relative to the

control.

Principle: The DPPH (2,2-diphenyl-1-picrylhydrazyl) assay is based on the ability of an

antioxidant to donate an electron to the stable DPPH radical, thus neutralizing it. This causes

a color change from purple to yellow, which is measured spectrophotometrically.

Protocol Summary:

A solution of DPPH in a suitable solvent (e.g., methanol) is prepared.

Different concentrations of the test compound (isorhamnetin) are added to the DPPH

solution.

The mixture is incubated in the dark at room temperature for a specific time.

The absorbance is measured at a specific wavelength (e.g., 517 nm).

The percentage of DPPH radical scavenging activity is calculated, and the IC50 value (the

concentration of the compound that scavenges 50% of the DPPH radicals) is determined.

Principle: This method determines the minimum inhibitory concentration (MIC) of an

antifungal agent, which is the lowest concentration that prevents the visible growth of a

microorganism.

Protocol Summary:

A standardized inoculum of the fungal strain (e.g., Candida species) is prepared.[10]

Serial dilutions of isorhamnetin are prepared in a 96-well microtiter plate containing a

suitable broth medium.

The fungal inoculum is added to each well.
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The plates are incubated at a specific temperature (e.g., 35°C) for a defined period (e.g.,

24 hours).[10]

The MIC is determined as the lowest concentration of isorhamnetin at which no visible

growth is observed.[10]

This guide provides a foundational understanding of the structure-activity relationships of

isorhamnetin and its derivatives. The presented data and protocols can serve as a valuable

resource for researchers aiming to explore the therapeutic potential of this versatile class of

flavonoids. Further investigations into the synthesis of novel derivatives and their

comprehensive biological evaluation are warranted to unlock their full clinical potential.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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